molecular formula C10H11FO3 B8537628 Methyl 4-fluoro-2-(methoxymethyl)benzoate

Methyl 4-fluoro-2-(methoxymethyl)benzoate

Cat. No. B8537628
M. Wt: 198.19 g/mol
InChI Key: JAUDYYXLZJUKOU-UHFFFAOYSA-N
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Patent
US07163938B2

Procedure details

Into a DMF (200 mL) solution of methyl 4-fluoro-2-hydroxybenzoate (17.0 g, 100 mL), cooled in an ice bath, was added K2CO3 (27.6 g, 200 mmol) and chloromethymethyl ether (9.11 mL, 120 mmol) dropwise. The reaction mixture was allowed to come to room temperature slowly and was stirred 48 h. To the reaction mixture at room temperature was added additional K2CO3 (6.9 g, 50 mmol) and chloromethylmethyl ether (4.5 mL, 60 mmol), and stirring was continued for 24 h. Most of the solvent was evporated in a bath at 60° C., and the residue was partitioned between ether (250 mL) and water (250 mL). The organic layer was washed with 1 N HCl (200 mL), dried (MgSO4), and evaporated. The crude product was chromatographed over silica (eluting with 0 to 20% EtOAc in hexane gradient), giving 11.38 g (57% yield) of the named product as an oil.
Name
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
9.11 mL
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4](O)[CH:3]=1.C([O-])([O-])=O.[K+].[K+].Cl[CH2:20][O:21][CH3:22]>CN(C=O)C>[CH3:20][O:21][CH2:22][C:4]1[CH:3]=[C:2]([F:1])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
9.11 mL
Type
reactant
Smiles
ClCOC
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4.5 mL
Type
reactant
Smiles
ClCOC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
FC1=CC(=C(C(=O)OC)C=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Most of the solvent was evporated in a bath at 60° C.
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ether (250 mL) and water (250 mL)
WASH
Type
WASH
Details
The organic layer was washed with 1 N HCl (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed over silica (eluting with 0 to 20% EtOAc in hexane gradient)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COCC1=C(C(=O)OC)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.38 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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